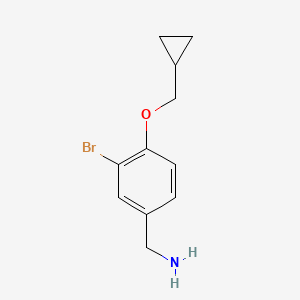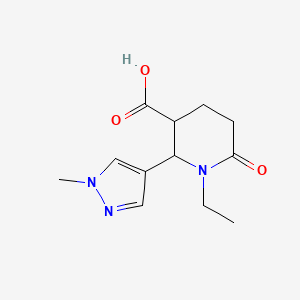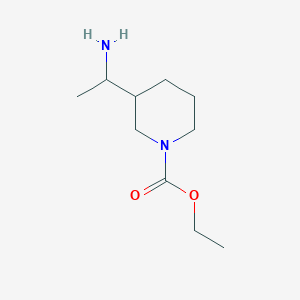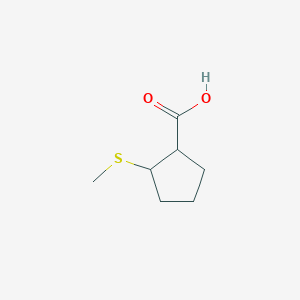
8-Bromo-7-quinolinol
Overview
Description
8-Bromo-7-quinolinol is a brominated derivative of quinolinol, a compound that belongs to the quinoline family. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Mechanism of Action
Target of Action
It has been suggested that the compound exhibits antifungal activity , implying that its targets could be components of fungal cells.
Mode of Action
It is suggested that a nonchelating mechanism is in part responsible for its fungitoxicity . This means that the compound may interact with its targets without forming a chelate, a type of complex in which a central metal ion is bonded to two or more atoms of a surrounding molecule.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested that the compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-quinolinol typically involves the bromination of 7-quinolinol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like toluene or ethanol . The reaction is usually carried out at low temperatures to control the formation of mono- and dibromo derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts, such as ionic liquids and transition metal catalysts, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-quinolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 7th position can be oxidized to a ketone or reduced to an alkyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolinol derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-7-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 7-Bromo-8-hydroxyquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 8-Chloro-7-quinolinol
Comparison: Compared to its analogs, 8-Bromo-7-quinolinol exhibits unique reactivity due to the position of the bromine atom, which influences its electronic properties and steric effects. This uniqueness makes it a valuable compound for specific synthetic and biological applications .
Properties
IUPAC Name |
8-bromoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSKLVTXZNXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676407 | |
| Record name | 8-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90224-71-8 | |
| Record name | 8-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)


![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)


![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)



